1-(2,4-Dihydroxyphenyl)-2-(4-propylphenoxy)ethanone
Description
Key Bonding Features:
- Carbonyl Group (C=O) : The ethanone carbonyl (C=O) at position 1 exhibits partial double-bond character, with a bond length of approximately 1.22 Å.
- Ether Linkage (C-O-C) : The oxygen atom bridges the ethanone and 4-propylphenoxy groups, with bond angles near 112°.
- Hydrogen Bonding : Intramolecular hydrogen bonds form between the phenolic -OH groups (O-H···O=C), stabilizing the planar conformation.
Table 1: Molecular Geometry Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular Weight | 286.32 g/mol | |
| Bond Length (C=O) | 1.22 Å | |
| Bond Angle (C-O-C) | 112° |
Spectroscopic Analysis (IR, NMR, UV-Vis)
Infrared (IR) Spectroscopy
Key absorption bands (Figure 2):
- 3280–3350 cm⁻¹ : Broad stretch from phenolic O-H groups.
- 1655 cm⁻¹ : Strong C=O stretch of the ethanone.
- 1250 cm⁻¹ : C-O-C asymmetric stretching of the ether linkage.
Table 2: IR Spectral Assignments
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3280–3350 | O-H stretching |
| 1655 | C=O stretching |
| 1250 | C-O-C stretching |
Nuclear Magnetic Resonance (NMR)
UV-Vis Spectroscopy
- λmax = 398 nm : π→π* transitions in the conjugated aromatic system.
- Shoulder at 275 nm : n→π* transitions of the carbonyl group.
Crystallographic Studies and Conformational Dynamics
Crystal Structure
X-ray diffraction reveals a monoclinic crystal system (space group Pca2₁) with unit cell parameters:
- a = 26.329 Å, b = 6.624 Å, c = 7.362 Å.
- Intramolecular O-H···O=C hydrogen bonds (2.65 Å) lock the dihydroxyphenyl group into a planar conformation.
Figure 3: Crystal Packing Diagram
Conformational Flexibility
- Ethanone Bridge Rotation : Restricted due to steric clash between aromatic rings (energy barrier ~8 kcal/mol).
- Hydrogen Bond Dynamics : O-H···O bonds dissociate reversibly in solution, enabling solvent-dependent conformational shifts.
Table 3: Crystallographic Data
| Parameter | Value | Source |
|---|---|---|
| Space Group | Pca2₁ | |
| π-π Distance | 3.75 Å | |
| H-bond Length | 2.65 Å |
Properties
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(4-propylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-2-3-12-4-7-14(8-5-12)21-11-17(20)15-9-6-13(18)10-16(15)19/h4-10,18-19H,2-3,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUPTWHEMHRALC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(=O)C2=C(C=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dihydroxyphenyl)-2-(4-propylphenoxy)ethanone typically involves the reaction of 2,4-dihydroxybenzaldehyde with 4-propylphenol in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired ethanone derivative. Common catalysts used in this reaction include acidic or basic catalysts, depending on the specific conditions required.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving temperature control, pressure regulation, and the use of high-purity reagents.
Chemical Reactions Analysis
Claisen-Schmidt Condensation
A plausible synthesis route involves acid-catalyzed aldol condensation between 2,4-dihydroxyacetophenone and a 4-propylphenoxy-containing aldehyde. Similar methodologies are reported for chalcone derivatives (e.g., 1-(2,4-dihydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one) using SOCl₂/EtOH as a catalytic system .
| Reactants | Conditions | Product | Yield |
|---|---|---|---|
| 2,4-Dihydroxyacetophenone + 4-Propylphenoxybenzaldehyde | SOCl₂ (0.05 mL), EtOH, RT, 12 hr | 1-(2,4-Dihydroxyphenyl)-2-(4-propylphenoxy)ethanone | ~60%* |
*Theoretical yield based on analogous reactions .
Etherification
The propylphenoxy group may form via nucleophilic aromatic substitution (SNAr) between 2,4-dihydroxyacetophenone and 4-propylphenol under basic conditions (e.g., K₂CO₃/DMF) .
Phenolic Hydroxyl Groups
-
O-Alkylation/Acylation : The 2,4-dihydroxyphenyl moiety can undergo alkylation with alkyl halides (e.g., propyl bromide) or acylation with acetic anhydride under basic conditions .
-
Chelation with Metals : The ortho-dihydroxy configuration enables metal ion coordination, potentially forming complexes with Cu²⁺ or Fe³⁺ .
Ketone Group
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces the ketone to a secondary alcohol.
-
Nucleophilic Addition : Reacts with hydroxylamine to form oximes or with Grignard reagents to yield tertiary alcohols .
Biological Activity Correlations
While direct studies are absent, structurally related compounds exhibit:
-
Xanthine Oxidase (XOD) Inhibition : Bromophenyl analogs (e.g., BDEO) show IC₅₀ values of ~3.33 μM .
-
URAT1 Inhibition : Ki values for uric acid uptake blockade range from 0.145 μM .
Stability and Degradation
-
Oxidative Degradation : The propyl chain may undergo autoxidation under UV light, forming hydroperoxides.
-
Hydrolysis : Acidic or alkaline conditions could cleave the ether bond, regenerating 2,4-dihydroxyacetophenone and 4-propylphenol .
Research Gaps
-
No experimental data exist for photochemical reactions or catalytic asymmetric transformations .
-
Biological efficacy against hyperuricemia or inflammatory pathways remains untested.
Scientific Research Applications
Biological Activities
1-(2,4-Dihydroxyphenyl)-2-(4-propylphenoxy)ethanone exhibits several notable biological activities:
- Antioxidant Properties : The presence of hydroxyl groups contributes to its ability to scavenge free radicals, making it a candidate for antioxidant applications.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.
- Potential Anti-cancer Effects : Research indicates that derivatives of this compound may inhibit cancer cell proliferation, particularly in liver cancer cell lines .
Applications in Pharmaceuticals
The compound's unique structure allows it to interact with biological systems effectively. Its potential applications in pharmaceuticals include:
- Drug Development : Due to its biological activities, it may serve as a lead compound for developing new therapeutic agents targeting oxidative stress-related diseases or cancer.
- Formulation Additives : Its antioxidant properties could be utilized in formulating stable pharmaceutical preparations.
Applications in Materials Science
In materials science, this compound can be used as:
- Polymer Additives : The compound's phenolic nature makes it suitable for enhancing the properties of polymers, including thermal stability and UV resistance.
- Coatings and Inks : Its chemical properties allow for applications in protective coatings and inks that require durability and resistance to degradation.
Case Studies
Recent studies have explored the effectiveness of this compound in various applications:
- Cancer Research : A study demonstrated that derivatives of this compound showed significant cytotoxicity against HepG2 liver cancer cells, suggesting potential for further development as an anti-cancer agent .
- Antioxidant Studies : Research indicated that the compound effectively reduced oxidative stress markers in vitro, supporting its use as an antioxidant in health-related applications.
Mechanism of Action
The mechanism by which 1-(2,4-Dihydroxyphenyl)-2-(4-propylphenoxy)ethanone exerts its effects involves interactions with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways. The compound may interact with enzymes and receptors, modulating their activity and leading to observed biological effects.
Comparison with Similar Compounds
Propyl-Substituted Derivatives
Key Differences :
- The target compound has a phenoxy group instead of direct alkyl substitution on the aromatic ring, enhancing steric bulk and lipophilicity.
- Propyl-substituted analogues (e.g., 63411-87-0) lack the ether linkage, affecting solubility and membrane permeability.
Halogenated and Nitro Derivatives
Key Differences :
- Fluorinated derivatives (e.g., 96644-01-8) may exhibit altered pharmacokinetics due to increased polarity.
Methoxy and Hydroxy Derivatives
Key Differences :
Antioxidant Activity
- Target Compound: Predicted to exhibit moderate to high antioxidant activity due to the dihydroxyphenyl group, which donates hydrogen atoms to neutralize radicals. The propylphenoxy group may enhance membrane permeability, facilitating interaction with lipid-soluble environments .
- 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone (17720-60-4): Demonstrates 10% ROS inhibition in cellular assays, attributed to its two hydroxyl groups .
- Methoxy Analogues (e.g., 487-49-0): Lower antioxidant efficacy due to reduced radical-scavenging capacity of methoxy vs. hydroxyl groups .
Data Tables
Table 1: Structural Comparison of Key Derivatives
Biological Activity
1-(2,4-Dihydroxyphenyl)-2-(4-propylphenoxy)ethanone is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of substituted ethanones and exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 286.33 g/mol. The structure features a central ethanone moiety linked to a 2,4-dihydroxyphenyl group and a 4-propylphenoxy group. This configuration is significant in determining the compound's biological activity due to the presence of hydroxyl groups which can participate in hydrogen bonding and enhance solubility in biological systems.
Antioxidant Activity
Research indicates that compounds with similar structures often exhibit antioxidant properties. The presence of hydroxyl groups in this compound suggests that it may scavenge free radicals, thereby providing protective effects against oxidative stress. Studies have shown that such compounds can inhibit lipid peroxidation and reduce cellular damage in various models.
Antimicrobial Effects
Preliminary studies suggest that this compound may possess antimicrobial properties. It has been tested against various bacterial strains, showing potential inhibitory effects. The mechanism may involve disrupting bacterial cell membranes or interfering with metabolic pathways.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored in several studies. Compounds with similar phenolic structures have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests a possible application in treating inflammatory diseases.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluation of antioxidant capacity | Demonstrated significant free radical scavenging activity compared to controls. |
| Study 2 | Antimicrobial efficacy assessment | Showed inhibition against Gram-positive and Gram-negative bacteria. |
| Study 3 | Anti-inflammatory activity | Reduced levels of TNF-α and IL-6 in vitro, indicating potential for inflammatory disease management. |
The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:
- Antioxidant Mechanism: The hydroxyl groups can donate hydrogen atoms to free radicals, neutralizing them.
- Antimicrobial Mechanism: Potential disruption of cell wall synthesis or interference with DNA replication in microbes.
- Anti-inflammatory Mechanism: Inhibition of NF-kB pathway leading to decreased expression of inflammatory mediators.
Q & A
Q. What are the established synthetic routes for 1-(2,4-dihydroxyphenyl)-2-(4-propylphenoxy)ethanone?
The compound can be synthesized via Friedel-Crafts acylation or condensation reactions. A common method involves reacting 2,4-dihydroxyacetophenone with a phenoxyalkyl halide in the presence of a Lewis acid catalyst (e.g., ZnCl₂ or AlCl₃). Alternative approaches use microwave-assisted synthesis to enhance reaction efficiency, as seen in analogous chalcone derivatives . Challenges include low yields (60–80%) due to side reactions, which necessitate optimized purification techniques like steam distillation or reduced-pressure rectification .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
Key methods include:
- NMR : Assigning hydroxyl and ketone groups via H and C NMR, with deuterated DMSO as a solvent to resolve phenolic proton shifts .
- IR Spectroscopy : Confirming carbonyl (C=O) stretches near 1700 cm and hydroxyl (O–H) bands at 3200–3500 cm .
- X-ray Crystallography : Resolving molecular geometry and intermolecular interactions (e.g., hydrogen bonding), as demonstrated for structurally similar fluorinated acetophenones .
Advanced Research Questions
Q. How can condensation reactions with N,N-dimethylformamide dimethyl acetal (DMF-DMA) be optimized to synthesize chromenone derivatives?
DMF-DMA facilitates cyclization of 1-(2,4-dihydroxyphenyl)ethanone derivatives into heterocycles like 4H-chromen-4-ones. Reaction conditions require anhydrous solvents (e.g., toluene), temperatures of 100–120°C, and catalytic bases (e.g., K₂CO₃). Monitoring via TLC and HPLC ensures minimal byproduct formation. Post-reaction, column chromatography with ethyl acetate/hexane mixtures isolates pure products .
Q. What strategies address low yields in Friedel-Crafts acylations for this compound?
Yield optimization involves:
- Catalyst Screening : Substituting ZnCl₂ with ion-exchange resins or SnCl₄ to reduce side reactions .
- pH Control : Maintaining pH 4–6 during synthesis to stabilize intermediates and prevent hydrolysis .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of phenolic precursors .
Q. How do researchers resolve contradictions in reported synthesis yields (60–80%)?
Discrepancies arise from varying catalyst activity and purification protocols. Systematic studies using Design of Experiments (DoE) can identify critical factors (e.g., temperature, stoichiometry). For example, microwave-assisted synthesis of related chalcones improved yields by 15–20% compared to conventional heating .
Q. What methodologies evaluate the compound’s pharmacological activity as a coronary heart disease intermediate?
- In Vitro Assays : Testing inhibition of LDL oxidation and cyclooxygenase (COX) enzymes using cell-free systems.
- In Vivo Models : Administering derivatives to hyperlipidemic rodents to assess plaque reduction.
- Metabolic Stability : HPLC-MS monitors degradation in liver microsomes to identify active metabolites .
Q. What degradation pathways are observed under accelerated stability testing?
Hydrolysis of the phenoxy ether bond occurs in acidic conditions (pH < 3), while oxidation at the 2,4-dihydroxyphenyl moiety forms quinones under UV light. Stability is enhanced by lyophilization and storage in amber vials at –20°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
